molecular formula C15H10ClFO B1609351 2-Chloro-4'-fluorochalcone CAS No. 28081-11-0

2-Chloro-4'-fluorochalcone

Cat. No. B1609351
CAS RN: 28081-11-0
M. Wt: 260.69 g/mol
InChI Key: VXYSLQXVRKLSBO-JXMROGBWSA-N
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Description

2-Chloro-4’-fluorochalcone is a chemical compound with the linear formula C15H10ClFO . It has a molecular weight of 260.698 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-fluorochalcone consists of two aromatic rings linked by an aliphatic three-carbon chain . The molecule is an α,β-unsaturated ketone, which contains a reactive keto-ethylenic group .


Physical And Chemical Properties Analysis

2-Chloro-4’-fluorochalcone is a pale yellow to green-yellow crystalline powder . It has a density of 1.2707 (estimate) .

Scientific Research Applications

2-Chloro-4’-fluorochalcone is a synthetic compound belonging to the chalcone family . It possesses unique properties and potential applications, making it an important subject of scientific research . This yellow crystalline powder has a molecular formula of C15H8ClFO and a molecular weight of 266.68 g/mol .

The scientific community has extensively explored the diverse applications of 2-Chloro-4’-fluorochalcone, uncovering its remarkable activities . Furthermore, researchers have investigated its potential in developing novel drugs . While the precise mechanism of action for 2-Chloro-4’-fluorochalcone remains somewhat elusive, it is believed to exert its effects by inhibiting different enzymes and signaling pathways . Notably, the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response, has been observed as one of its mechanisms .

  • Pharmaceuticals : Chalcones are often studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities .
  • Chemistry : Chalcones can serve as building blocks in organic synthesis, contributing to the development of new compounds with potential applications .
  • Material Science : Certain chalcones have been investigated for their optoelectronic properties, which could be useful in the development of organic electronics .
  • Pharmaceuticals : Chalcones are often studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities .
  • Chemistry : Chalcones can serve as building blocks in organic synthesis, contributing to the development of new compounds with potential applications .
  • Material Science : Certain chalcones have been investigated for their optoelectronic properties, which could be useful in the development of organic electronics .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSLQXVRKLSBO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419456
Record name 2-chloro-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-fluorochalcone

CAS RN

28081-11-0
Record name 28081-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4'-fluorochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-FLUOROCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
QA Wong, CK Quah, XA Wong, SR Maidur… - Journal of Molecular …, 2022 - Elsevier
… This study aims to design a new class of 2-chloro-4-fluorochalcone derivatives bearing various donor end groups possessed with high susceptibility of NLO. The crystal structures of …
Number of citations: 6 www.sciencedirect.com
I Bergner, C Wiebe, N Meyer… - The Journal of Organic …, 2009 - ACS Publications
… The title compound was prepared according to the general method from 2-chloro-4′-fluorochalcone (312.8 mg, 1.20 mmol), amino(phenyl)acetonitrile hydrochloride (11a·HCl, (28) …
Number of citations: 72 pubs.acs.org
M Bensebaa, M Boukelkoul, Ö Tamer… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… For example, the effect of 2-chloro-4-fluorochalcone molecular structure on the NLO response was investigated. The findings indicated that the NLO properties of chalcone can be …
Number of citations: 0 www.tandfonline.com
N Meyer, T Opatz - 2006 - Wiley Online Library
… : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (1) (287 mg, 1.31 mmol) in THF (13.7 mL), KHMDS (290 mg, 1.44 mmol) in THF (1.2 mL), 2-chloro-4′-fluorochalcone (353 …

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